Cas no 2228314-64-3 (2-(chloromethyl)-4-(methylsulfanyl)but-1-ene)

2-(chloromethyl)-4-(methylsulfanyl)but-1-ene 化学的及び物理的性質
名前と識別子
-
- 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene
- EN300-1979752
- 2228314-64-3
-
- インチ: 1S/C6H11ClS/c1-6(5-7)3-4-8-2/h1,3-5H2,2H3
- InChIKey: FIVHEHGHSUUQQA-UHFFFAOYSA-N
- SMILES: ClCC(=C)CCSC
計算された属性
- 精确分子量: 150.0269992g/mol
- 同位素质量: 150.0269992g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 8
- 回転可能化学結合数: 4
- 複雑さ: 70.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.6
- トポロジー分子極性表面積: 25.3Ų
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979752-0.1g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1979752-1.0g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1979752-10.0g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1979752-0.05g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1979752-0.25g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1979752-1g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1979752-2.5g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1979752-5.0g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 5g |
$2858.0 | 2023-06-03 | ||
Enamine | EN300-1979752-0.5g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1979752-5g |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene |
2228314-64-3 | 5g |
$2858.0 | 2023-09-16 |
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
2-(chloromethyl)-4-(methylsulfanyl)but-1-eneに関する追加情報
Introduction to 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene (CAS No. 2228314-64-3)
2-(chloromethyl)-4-(methylsulfanyl)but-1-ene, identified by the chemical abstracts service number 2228314-64-3, is a compound of significant interest in the field of organic synthesis and pharmaceutical chemistry. This molecule, featuring a bifunctional structure with both a chloromethyl group and a methylsulfanyl substituent, presents unique reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of these functional groups allows for diverse chemical transformations, including nucleophilic addition, substitution reactions, and cross-coupling processes, which are pivotal in the development of novel therapeutic agents.
The chloromethyl moiety in 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene is particularly noteworthy for its ability to participate in Michael additions and other nucleophilic attacks, making it a versatile building block for constructing more complex molecular architectures. In contrast, the methylsulfanyl group introduces steric and electronic effects that can influence the overall reactivity and selectivity of the compound. These properties have been exploited in recent synthetic strategies to develop new scaffolds for drug discovery.
Recent advancements in the field of medicinal chemistry have highlighted the utility of 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in generating novel compounds with potential applications in oncology and neurodegenerative diseases. The compound's ability to undergo facile functionalization has enabled researchers to explore diverse chemical space, leading to the identification of promising lead structures.
In particular, the integration of 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene into fragment-based drug design has shown considerable promise. By leveraging its reactive sites, chemists have been able to construct libraries of derivatives that exhibit high binding affinity to biological targets. This approach has been complemented by computational methods that predict optimal modifications based on structural insights derived from X-ray crystallography and NMR spectroscopy.
The synthesis of 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene itself is an intriguing challenge that has been addressed through multiple synthetic routes. One such method involves the reaction of 4-methylthio-1-butyne with chloroacetaldehyde under controlled conditions, yielding the desired product with high yield and purity. Alternative approaches include palladium-catalyzed cross-coupling reactions that provide access to substituted derivatives with tailored properties.
The versatility of 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene extends beyond pharmaceutical applications. In materials science, for example, this compound has been explored as a precursor for polymers with specialized functionalities. The incorporation of both electrophilic and nucleophilic centers allows for the creation of copolymers that exhibit unique mechanical and thermal properties, making them suitable for advanced material applications.
From a mechanistic standpoint, understanding the reactivity of 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene has provided valuable insights into fundamental organic transformations. Researchers have employed techniques such as deuterium labeling and kinetic studies to elucidate reaction pathways and optimize synthetic protocols. These efforts have not only enhanced our understanding of molecular reactivity but also paved the way for more efficient synthetic methodologies.
The future prospects for 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in synthetic chemistry continue to unlock new possibilities, enabling the development of more sophisticated derivatives with enhanced biological activity. As our understanding of molecular interactions deepens, compounds like 2-(chloromethyl)-4-(methylsulfanyl)but-1-ene are poised to play a crucial role in advancing scientific and technological progress.
2228314-64-3 (2-(chloromethyl)-4-(methylsulfanyl)but-1-ene) Related Products
- 1361527-65-2(6-(Perchlorophenyl)picolinonitrile)
- 2138119-18-1(3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)
- 2228918-53-2(1-(3-phenyl-1H-pyrazol-4-yl)methylcyclopropan-1-ol)
- 1698319-74-2(4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine)
- 2763749-21-7(1-{2,5-Dioxabicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride)
- 1780473-25-7(2-(2-methoxy-6-methylphenyl)-2-methylpropanoic acid)
- 1214342-37-6(2-amino-5-(2-fluorophenyl)pyridine-4-carboxylic acid)
- 1225599-37-0(1-3-(4-fluorophenyl)butylpiperazine)
- 853891-73-3(3-6-(3-methyl-1-benzofuran-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazol-3-ylpyridine)
- 1804704-29-7(4-(Difluoromethyl)-2-fluoro-3-iodo-5-methoxypyridine)




